Technical Monograph: 2-Methyl-4-(trimethylstannyl)pyrimidine
Technical Monograph: 2-Methyl-4-(trimethylstannyl)pyrimidine
Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis, In-Situ Generation, and Stille Coupling Applications
Part 1: Executive Summary & Identification
Current Status: 2-Methyl-4-(trimethylstannyl)pyrimidine is a specialized organometallic intermediate primarily used in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the 2-methylpyrimidine moiety into complex scaffolds.
Unlike its tributylstannyl analogues, the trimethylstannyl variant is often generated in situ or synthesized on-demand due to the high volatility and specific neurotoxicity of trimethyltin byproducts. Consequently, no widely indexed commercial CAS number exists for this specific trimethyl derivative in major public chemical registries (e.g., CAS Registry, PubChem). Researchers must rely on the synthesis from its stable halopyrimidine precursor.
Key Chemical Identifiers (Precursor & Reagents)
Since the target compound is a transient intermediate, procurement strategies must focus on the raw materials:
| Component | Chemical Name | CAS Number | Role |
| Precursor | 4-Chloro-2-methylpyrimidine | 4994-86-9 | Substrate Scaffold |
| Reagent | Hexamethylditin | 661-69-8 | Stannylating Agent |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Pd(0) Source |
| Target | 2-Methyl-4-(trimethylstannyl)pyrimidine | Not Indexed | Coupling Partner |
Part 2: Synthesis Protocol (Self-Validating System)
Objective: Synthesis of 2-Methyl-4-(trimethylstannyl)pyrimidine via Palladium-Catalyzed Stannylation.
Reaction Logic
The synthesis utilizes a palladium-catalyzed exchange reaction between a heteroaryl halide and a distannane. The driving force is the formation of the strong Sn-Cl bond (in the byproduct Me₃SnCl) and the thermodynamically stable heteroaryl-stannane.
Why Hexamethylditin? While tributyltin reagents are less toxic, trimethyltin derivatives are preferred in late-stage medicinal chemistry because the resulting byproduct (Me₃SnCl) is water-soluble and easier to remove via aqueous workup or reverse-phase chromatography than the lipophilic tributyltin residues.
Experimental Workflow
Scale: 5.0 mmol basis.
Reagents:
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4-Chloro-2-methylpyrimidine (643 mg, 5.0 mmol)
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Hexamethylditin (1.96 g, 6.0 mmol, 1.2 eq)
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Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5 mol%)
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1,4-Dioxane (anhydrous, 25 mL)
Step-by-Step Protocol:
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Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon for 15 minutes.
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Solvation: Add 4-Chloro-2-methylpyrimidine and anhydrous 1,4-Dioxane. Degas the solution by bubbling Argon directly into the solvent for 10 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).
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Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive stream of Argon. The solution should turn yellow.
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Reagent Addition: Add Hexamethylditin via syringe.
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Reaction: Heat the mixture to reflux (100–105 °C) for 4–6 hours. The color typically darkens to orange/brown or black (Pd black precipitation indicates catalyst decomposition, often marking the end of the reaction).
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Workup (Filtration): Cool to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove palladium residues.
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Purification: Concentrate the filtrate under reduced pressure. Note: Trimethyltin compounds are volatile. Do not use high vacuum (< 5 mbar) for extended periods.
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Isolation: Flash chromatography on neutral alumina (to prevent protodestannylation) using Hexane/EtOAc (9:1) typically yields the product as a colorless to pale yellow oil.
Validation Criteria (The "Self-Validating" Pillar)
Before proceeding to the coupling step, verify the product identity using 1H NMR.
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Diagnostic Signal: Look for the Sn-CH₃ singlet.
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Shift: ~0.35 – 0.45 ppm.
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Satellites: Distinctive 117Sn and 119Sn satellites (coupling constants J ≈ 54–56 Hz) appearing as "mini-peaks" flanking the main methyl singlet.
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Aromatic Region: The pyrimidine protons (H-5 and H-6) will shift upfield slightly compared to the chloro-precursor due to the electropositive nature of the tin group.
Part 3: Visualizations & Mechanisms
Figure 1: Synthesis Pathway
This diagram illustrates the transformation from the commercially available chloro-precursor to the stannyl reagent.
Caption: Palladium-catalyzed stannylation of 4-chloro-2-methylpyrimidine using hexamethylditin.
Figure 2: Stille Coupling Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting failed couplings. The cycle involves Oxidative Addition, Transmetalation (the rate-determining step), and Reductive Elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction utilizing the stannyl pyrimidine.
Part 4: Safety & Handling (Critical)
Warning: Organotin Toxicity Trimethyltin compounds are significantly more toxic than their tributyltin counterparts. They are potent neurotoxins that can cross the blood-brain barrier.
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Symptoms: Headaches, tinnitus, vertigo, and in severe cases, cerebral edema.
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Handling: All reactions must be performed in a high-efficiency fume hood.
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Waste: All glassware and waste streams must be treated with a bleach solution (sodium hypochlorite) or specific organotin waste streams to oxidize the tin residues before disposal.
Part 5: References
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Solberg, J., & Undheim, K. (1989).[1] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62–68.[1]
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Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction.[2][3] Organic Reactions.[1][2][3][4][5][6][7][8][9]
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PubChem Compound Summary. (2024). 4-Chloro-2-methylpyrimidine (CAS 4994-86-9).[10] National Center for Biotechnology Information.
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- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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